Cas no 1249544-10-2 (4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine)
4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-1-ethanamine, 3-amino-4-bromo-N,N-dimethyl-
- 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
- 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine
-
- Inchi: 1S/C7H13BrN4/c1-11(2)3-4-12-5-6(8)7(9)10-12/h5H,3-4H2,1-2H3,(H2,9,10)
- InChI Key: MBYMRAYOLYSIQF-UHFFFAOYSA-N
- SMILES: N1(CCN(C)C)C=C(Br)C(N)=N1
4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B999890-10mg |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B999890-50mg |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B999890-100mg |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-72822-0.05g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 0.05g |
$226.0 | 2023-07-06 | |
| Enamine | EN300-72822-0.1g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 0.1g |
$337.0 | 2023-07-06 | |
| Enamine | EN300-72822-0.25g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 0.25g |
$481.0 | 2023-07-06 | |
| Enamine | EN300-72822-0.5g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 0.5g |
$758.0 | 2023-07-06 | |
| Enamine | EN300-72822-1.0g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
| Enamine | EN300-72822-2.5g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 2.5g |
$1903.0 | 2023-07-06 | |
| Enamine | EN300-72822-5.0g |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
1249544-10-2 | 95% | 5.0g |
$2816.0 | 2023-07-06 |
4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine
Introduction to 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine (CAS No. 1249544-10-2)
4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine, identified by its CAS number 1249544-10-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent and a dimethylaminoethyl side chain enhances its utility as a key intermediate in the synthesis of various bioactive molecules.
Thepyrazolecore is a privileged scaffold in drug discovery, exhibiting diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects. The specific modifications in 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine make it a versatile building block for designing novel therapeutic agents. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, making it a focal point for researchers exploring new drug candidates.
In the realm of medicinal chemistry, thebromineatom at the 4-position of the pyrazole ring serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the development of targeted therapies. Thedimethylaminoethylgroup introduces basicity and solubility enhancements, facilitating better absorption and bioavailability in drug formulations.
Recent advancements in computational chemistry have leveraged molecular modeling to predict the binding affinity of 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine with various biological targets. Studies indicate that this compound exhibits promising interactions with enzymes involved in metabolic pathways relevant to neurodegenerative diseases. Thepyrazol scaffold's ability to penetrate the blood-brain barrier has opened new avenues for treating conditions like Alzheimer's and Parkinson's disease, where traditional drugs often face limitations.
The pharmaceutical industry has shown keen interest in derivatives of 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine due to its structural versatility. Researchers are exploring its potential as a lead compound for antiviral agents, where modifications at thebromoand amino positions can fine-tune its antiviral efficacy. Preliminary in vitro assays have demonstrated inhibitory effects on certain viral proteases, suggesting its role in developing next-generation antiviral medications.
Synthetic methodologies for 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine have been refined to ensure high yield and purity, catering to both academic and industrial needs. The use of palladium-catalyzed cross-coupling reactions allows for efficient introduction of aryl or heteroaryl groups, expanding its utility in library synthesis programs. These synthetic strategies align with green chemistry principles, minimizing waste and optimizing reaction conditions.
The compound'sdimethylaminoethylside chain also contributes to its role as a chelating agent in metal-based drug formulations. Recent research has explored its potential in developing targeted radiopharmaceuticals for imaging and therapy, particularly in oncology applications. The ability to conjugate metal ions while maintaining biological activity makes this compound a valuable asset in nanomedicine research.
In conclusion, 4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine (CAS No. 1249544-10-2) represents a significant advancement in pharmaceutical chemistry due to its structural features and biological potential. Its applications span from enzyme inhibition to antiviral therapy, with ongoing research uncovering new therapeutic modalities. As synthetic techniques continue to evolve, this compound is poised to play an integral role in the development of innovative treatments across multiple disease areas.
1249544-10-2 (4-bromo-1-2-(dimethylamino)ethyl-1H-pyrazol-3-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)